Superior Lipophilicity for Membrane Permeability
The presence of both chlorine and fluorine atoms on the phenyl ring significantly increases the compound's lipophilicity. Its calculated partition coefficient (XlogP) is 2.7 [1]. This value is substantially higher than that of non-halogenated 5-phenyloxazole (XlogP ~1.3) and the mono-fluorinated analog 5-(4-fluorophenyl)oxazole (XlogP ~1.9) . This quantifiable difference in lipophilicity is a key driver for improved passive membrane permeability.
| Evidence Dimension | Lipophilicity (XlogP) |
|---|---|
| Target Compound Data | XlogP = 2.7 |
| Comparator Or Baseline | 5-Phenyloxazole: XlogP ~1.3; 5-(4-Fluorophenyl)oxazole: XlogP ~1.9 |
| Quantified Difference | +1.4 log unit increase vs. non-halogenated; +0.8 log unit increase vs. mono-fluorinated analog |
| Conditions | In silico calculation, ChemDraw/ChemAxon prediction |
Why This Matters
Higher lipophilicity is directly correlated with enhanced passive diffusion across cellular membranes, making this compound a superior starting point for designing drugs requiring intracellular target engagement or improved oral absorption.
- [1] Chem960. 2004517-65-9 ((5-(2-Chloro-4-fluorophenyl)-oxazole) - Calculated Properties. XlogP value. View Source
